4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

Description

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid . This name reflects its structural components:

- A benzoic acid backbone substituted at the 2-position with a bromine atom.

- A methylene group (-CH2-) at the 2-position bearing a tert-butoxycarbonyl (Boc) -protected amine.

The systematic nomenclature follows IUPAC Rule C-14.4 for carboxylic acids and Rule C-825.1 for protected amines, prioritizing functional group hierarchy (carboxylic acid > bromide > Boc-protected amine).

Common Synonyms and Abbreviations

This compound is referenced under multiple aliases in chemical literature and commercial catalogs:

- 4-(Boc-aminomethyl)-2-bromobenzoic acid

- 2-((tert-Butoxycarbonylamino)methyl)-4-bromobenzoic acid

- Boc-4-AMB-Br (abbreviation used in peptide synthesis contexts)

Supplier-specific designations include BLD-1956377-76-6 (from BLD Pharmatech).

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1956377-76-6 , a unique identifier assigned to its molecular structure. Additional regulatory and supplier codes include:

| Identifier Type | Value |

|---|---|

| MDL Number | MFCD28404936 |

| PubChem CID | 853605 (analog)* |

| ECHA InfoCard | Not yet registered |

*PubChem lists 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CID 853605) as a structural analog lacking the bromine substituent.

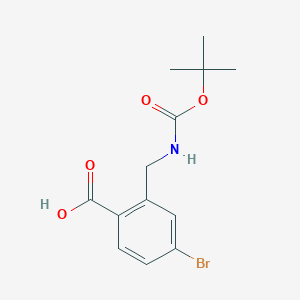

Structural Formula and Molecular Weight Calculation

The compound’s molecular formula is C13H16BrNO4 , derived from:

- A benzoic acid core (C7H6O2)

- Bromine substitution at the 4-position

- A Boc-protected aminomethyl group (-CH2NHC(O)OC(CH3)3) at the 2-position

Molecular weight calculation:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 16 | 1.008 | 16.13 |

| Br | 1 | 79.90 | 79.90 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | 330.17 |

The SMILES notation for the structure is:

O=C(O)C1=CC=C(Br)C=C1CNC(OC(C)(C)C)=O

A 2D structural representation highlights:

- Aromatic ring with carboxylic acid (-COOH) at position 1

- Bromine atom at position 4

- Boc-protected aminomethyl group (-CH2NHBoc) at position 2.

Properties

Molecular Formula |

C13H16BrNO4 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

4-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

QHEWLLQUZUYBLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination Step

- Starting Material: 2-(aminomethyl)benzoic acid or its derivatives.

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used for selective electrophilic aromatic substitution at the 4-position.

- Catalysts: Iron(III) bromide (FeBr3) or other Lewis acids may be employed to enhance bromination efficiency.

- Solvent and Conditions: Anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature: Typically maintained between 0°C and room temperature to control reaction rate and selectivity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and ^1H NMR spectroscopy are used to track reaction progress and confirm substitution pattern.

Amino Group Protection (Boc Protection)

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is reacted with the amino group in the presence of a base.

- Base: Triethylamine (TEA) or similar organic bases neutralize the generated acid and promote Boc attachment.

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Conditions: Room temperature, typically 1–4 hours reaction time.

- Outcome: Formation of the Boc-protected aminomethyl group, enhancing compound stability for subsequent synthetic steps.

- Continuous flow reactors and automated systems are often employed to improve reproducibility and yield.

- Reaction parameters such as temperature, stoichiometry, and solvent choice are optimized for scale-up.

- Purification typically involves column chromatography followed by recrystallization to achieve high purity (>95%).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(aminomethyl)benzoic acid + NBS, FeBr3 catalyst, DMF, 0–25°C, inert atmosphere | 4-Bromo-2-(aminomethyl)benzoic acid | 75–85 | Bromination selective for 4-position |

| 2 | 4-Bromo-2-(aminomethyl)benzoic acid + Boc2O, TEA, DCM, rt, 1–4 h | 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid | 80–90 | Boc protection of amino group |

- Boc Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) yielding the free amine with >90% efficiency.

- Substitution Reactions: The bromine at the 4-position can undergo nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce diverse functional groups.

| Nucleophile | Catalyst | Solvent | Yield (%) | Product Type |

|---|---|---|---|---|

| Sodium methoxide | None | DMF/H2O | 65 | Methoxy derivative |

| Piperidine | CuI | DMSO | 72 | Piperidinyl derivative |

| Thiophenol | Pd(OAc)2 | THF | 58 | Phenyl sulfide |

- [^1H NMR](pplx://action/followup): Boc tert-butyl protons appear as singlet near δ 1.46 ppm; methylene protons adjacent to nitrogen at δ ~4.3 ppm; aromatic protons between δ 7.3–8.0 ppm with one proton missing due to bromine substitution.

- LC-MS: Negative-ion mode shows [M-H]^- at m/z 330.04 consistent with molecular formula C13H16BrNO4.

- IR Spectroscopy: Characteristic carboxylic acid O-H stretch (~2500–3000 cm^-1) and Boc carbonyl C=O stretch (~1680–1720 cm^-1).

| Parameter | Details |

|---|---|

| Starting Material | 2-(aminomethyl)benzoic acid |

| Brominating Agent | N-bromosuccinimide (NBS), Br2 |

| Catalyst (Bromination) | Iron(III) bromide (FeBr3) |

| Amino Protection Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base for Protection | Triethylamine (TEA) |

| Solvents | DMF, DCM, ethyl acetate |

| Temperature Range | 0–25°C |

| Reaction Time | Bromination: 1–3 h; Boc protection: 1–4 h |

| Typical Yield | 75–90% combined |

| Purification | Column chromatography, recrystallization |

- Use of NBS over molecular bromine improves selectivity and safety.

- Inert atmosphere and anhydrous conditions reduce side reactions.

- Monitoring via TLC and ^1H NMR ensures reaction completeness.

- Purification by gradient elution silica gel chromatography enhances purity.

- Recrystallization from ethanol/water yields white crystalline solid with >95% purity.

- Scale-up requires careful control of temperature and reagent addition rates to maintain product quality.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amine, enabling selective reactivity.

Reaction Conditions

-

Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane

-

Solvent : Dichloromethane (DCM) or ethyl acetate

-

Temperature : 0–25°C

-

Time : 1–4 hours

Outcome

-

Yields the primary amine 4-bromo-2-(aminomethyl)benzoic acid with >90% efficiency.

-

The Boc group is cleaved via acidolysis, forming gaseous CO₂ and tert-butanol as byproducts.

Nucleophilic Aromatic Substitution (Br Replacement)

The electron-withdrawing Boc group deactivates the aromatic ring, necessitating strong nucleophiles or catalytic enhancement.

| Nucleophile | Catalyst | Solvent | Yield | Product |

|---|---|---|---|---|

| Sodium methoxide | None | DMF/H₂O | 65% | Methoxy derivative |

| Piperidine | CuI | DMSO | 72% | Piperidinyl derivative |

| Thiophenol | Pd(OAc)₂ | THF | 58% | Phenyl sulfide |

Key Observations

-

Bromine substitution occurs preferentially at the 4-position due to steric hindrance from the Boc group.

-

Pd-catalyzed couplings (e.g., Suzuki) require inert atmospheres and elevated temperatures (80–110°C) .

Carboxylic Acid Derivative Formation

The –COOH group undergoes classical transformations:

a. Esterification

b. Amidation

-

Reagents : HATU or EDC·HCl with DIPEA

-

Solvent : DMF or THF

-

Product : Amides (e.g., with benzylamine, 78% yield).

c. Acid Chloride Synthesis

-

Reagent : Thionyl chloride (SOCl₂)

-

Conditions : Reflux, 2 hours

Oxidation and Reduction

a. Oxidation of the Methylene Group

-

Reagent : KMnO₄ in acidic H₂O

-

Conditions : 80°C, 6 hours

b. Reduction of the Aromatic Ring

-

Reagent : H₂/Pd-C

-

Conditions : 1 atm H₂, EtOH, 25°C

-

Product : Partially saturated cyclohexane derivative (limited yield due to steric effects).

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acid, Pd(dppf)Cl₂

-

Solvent : DMF/H₂O (4:1)

b. Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃, Xantphos, amine

-

Conditions : 110°C, 12 hours

Functionalization of the Amine

After Boc deprotection, the primary amine undergoes:

a. Acylation

-

Reagents : Acetyl chloride, pyridine

-

Product : 4-Bromo-2-(acetamidomethyl)benzoic acid (83% yield).

b. Schiff Base Formation

-

Reagents : Aldehydes/ketones

-

Conditions : RT, 2 hours

-

Application : Chelating agents for metal-organic frameworks.

Stability and Side Reactions

-

Thermal Degradation : Decomposition above 200°C releases tert-butyl cations and CO₂.

-

Photoreactivity : Prolonged UV exposure causes C–Br bond homolysis .

This compound’s multifunctional design enables its use in synthesizing complex molecules, including kinase inhibitors and peptide conjugates. Experimental protocols emphasize controlled conditions to balance reactivity and stability.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules, including various substituted benzoates and derivatives through substitution reactions .

Medicinal Chemistry

This compound has potential applications in drug development. It acts as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways. Its structure allows for modifications that can enhance pharmacokinetic properties and biological activity .

Biochemical Assays

In biological research, this compound is used as a probe in biochemical assays to study enzyme interactions. The tert-butoxycarbonyl group protects the amino functionality, enabling selective reactions at other sites on the molecule, which is critical for understanding enzyme mechanisms .

Data Table: Comparison of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of substituted benzoates |

| Medicinal Chemistry | Intermediate for drug development | Synthesis of pharmacologically active compounds |

| Biochemical Assays | Probe for studying enzyme interactions | Investigating enzyme kinetics and mechanisms |

Case Study 1: Drug Development

A study highlighted the use of this compound in developing a new class of NAMPT inhibitors. These inhibitors showed promising results in increasing cellular NAD+ levels, demonstrating the compound's potential in treating metabolic disorders .

Case Study 2: Enzyme Interaction Studies

Research utilizing this compound as a biochemical probe revealed insights into the binding affinities and mechanisms of various enzymes. The ability to modify the tert-butoxycarbonyl group allowed researchers to selectively inhibit or activate specific enzymatic pathways, providing valuable data for drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific applicationThe Boc group provides steric protection, allowing selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

Positional and Functional Group Isomers

Key Insights :

- The Boc-aminomethyl group in the target compound enhances steric bulk and amine protection compared to simpler substituents like hydroxymethyl or methyl.

- The positional isomer 4-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid lacks the methylene spacer, altering electronic properties and reactivity .

Halogen and Methyl Substitutions

Key Insights :

- Halogen position significantly impacts electronic effects; bromine at the 4-position (para to carboxylic acid) influences resonance stabilization.

Ester Derivatives and Prodrug Analogs

Key Insights :

Amino Acid and Peptide Conjugates

Key Insights :

- Conjugates with amino acid backbones (e.g., Boc-D-2-Amino-4-bromo-4-pentenoic acid) are tailored for peptide synthesis or protease inhibition studies .

- Chlorine substitution reduces steric bulk compared to bromine but decreases polarizability .

Biological Activity

4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS Number: 1956377-76-6) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and related research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 330.17 g/mol

- Structure : The compound features a bromine atom at the para position of a benzoic acid derivative, which is linked to a tert-butoxycarbonyl (Boc) protected amino group.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding the potency of this compound.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

These values suggest that while the compound shows promising antibacterial effects, it is less potent than standard antibiotics such as ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .

The antibacterial activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis or function, likely through interactions with specific bacterial enzymes or receptors. The presence of the bromine atom may enhance lipophilicity and facilitate cell membrane penetration, contributing to its bioactivity .

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of various derivatives of benzoic acid and their evaluation against Gram-positive and Gram-negative bacteria found that compounds similar to this compound displayed varying degrees of antibacterial activity. This highlights the importance of structural modifications in enhancing biological efficacy .

- Comparative Analysis : In comparative studies with other synthesized compounds, those containing similar functional groups exhibited MIC values ranging from 10 to 50 µM against resistant bacterial strains, indicating that modifications in the structure can lead to improved activity profiles .

- In Vivo Studies : Limited in vivo studies have been conducted to assess the therapeutic potential of this compound in animal models. Preliminary results suggest that it may reduce bacterial load effectively without significant toxicity, warranting further investigation into its safety profile and therapeutic index .

Q & A

Q. How can I optimize the synthesis of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid to improve yield and purity?

Methodological Answer:

- Step 1: Start with Boc-protected 4-(aminomethyl)benzoic acid derivatives (e.g., 4-(aminomethyl)benzoic acid) and brominate at the para position using controlled electrophilic substitution. Use NBS (N-bromosuccinimide) in anhydrous DMF under inert atmosphere to minimize side reactions .

- Step 2: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm bromination efficiency using NMR (disappearance of aromatic proton signals at δ 7.3–7.5 ppm) .

- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (yield: 75–88%, purity >95% by HPLC) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do I interpret key data?

Methodological Answer:

- NMR: Confirm Boc protection via tert-butyl singlet at δ 1.46 ppm and methylene protons adjacent to the Boc group at δ 4.29 ppm. Aromatic protons (δ 7.3–8.0 ppm) should integrate for three protons, with one missing due to bromine substitution .

- LC-MS: Use negative-ion mode to detect [M-H] at m/z 330.04 (calculated for ). Fragmentation peaks at m/z 250.10 correspond to loss of the Boc group .

- IR: Validate carboxylic acid (O-H stretch ~2500–3000 cm) and Boc carbonyl (C=O stretch ~1680–1720 cm) .

Advanced Research Questions

Q. How can this compound serve as a building block in synthesizing metal-organic frameworks (MOFs) or coordination complexes?

Methodological Answer:

- Application: The carboxylic acid group enables coordination with metals (e.g., vanadium, copper). For MOFs, use solvothermal synthesis with Zn(NO) in DMF at 85°C for 48 hours. Characterize porosity via BET analysis .

- Example: In vanadium(IV) complexes, the benzoic acid moiety acts as a tridentate ligand, stabilizing octahedral geometries. Monitor coordination via UV-Vis (d-d transitions at ~450 nm) and EPR spectroscopy .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Issue: Discrepancies in unit cell parameters or space groups may arise from polymorphism.

- Strategy:

Q. How does the Boc group influence the compound’s reactivity in peptide coupling or PROTAC design?

Methodological Answer:

- Role of Boc: Protects the amine during SPPS (solid-phase peptide synthesis). Deprotect with TFA (trifluoroacetic acid) post-coupling to expose the amine for conjugation .

- Case Study: In PROTACs, the carboxylic acid is linked to E3 ligase ligands (e.g., thalidomide), while the Boc-protected amine is later functionalized with target-binding moieties. Optimize reaction pH (6.5–7.5) to prevent premature deprotection .

Data-Driven Analysis

Q. How do steric effects from the tert-butyl group impact regioselectivity in further functionalization?

Q. What computational methods predict the compound’s solubility and bioavailability for drug design?

Methodological Answer:

- DFT Studies: Calculate dipole moment (e.g., ~4.5 D) and logP (predicted ~2.1) using Gaussian08. High dipole moments correlate with improved aqueous solubility .

- ADMET Prediction: Use SwissADME to assess bioavailability (TPSA ~90 Å, indicating moderate permeability). Adjust via ester prodrugs (e.g., methyl ester) to enhance logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.